molecular formula C17H13F2N3O2 B2983091 N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1002496-92-5

N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2983091
CAS No.: 1002496-92-5
M. Wt: 329.307
InChI Key: WJUYPTPHYOPHCR-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C17H13F2N3O2 and its molecular weight is 329.307. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-8-11(18)6-7-13(15)19/h2-8H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUYPTPHYOPHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C17H13F2N3O2
  • Molecular Weight : 329.307 g/mol
  • CAS Number : 138841-17-5

The compound is a derivative of quinazoline, which is known for its diverse biological activities. Quinazoline derivatives often exhibit inhibitory effects on various enzymes and receptors involved in cancer progression and inflammation. The specific mechanism of action for this compound has not been fully elucidated, but it is hypothesized to interact with targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), both of which are critical in tumorigenesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

  • In vitro studies demonstrated that certain quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .
  • A related compound showed an IC50 value of 0.096 μM against EGFR, indicating strong inhibitory activity .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties:

  • A study reported that synthesized quinazoline compounds exhibited superior antibacterial activity compared to antifungal effects against various pathogens .
  • Compounds with similar structures showed promising results in inhibiting bacterial growth, suggesting that this compound may possess similar properties.

Study on Anticancer Properties

A recent research study focused on the synthesis and evaluation of various quinazoline derivatives, including this compound. The findings indicated:

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF70.096EGFR Inhibition
Compound BA5490.150PI3K Inhibition

This table summarizes the anticancer efficacy of selected compounds, emphasizing the potential role of this compound in targeting key pathways involved in cancer cell proliferation.

Study on Antimicrobial Activity

Another study evaluated the antimicrobial effects of various quinazoline derivatives:

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli20
Compound DS. aureus25

These results indicate that compounds similar to this compound may also exhibit significant antibacterial properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.